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Compound of Interest

Compound Name:
2,4,6-Trimethoxy-3-

methylbenzaldehyde

CAS No.: 81574-58-5

Cat. No.: B1353596

Get Quote

CAS Number: 81574-58-5

Abstract
This technical guide provides a comprehensive overview of 2,4,6-Trimethoxy-3-
methylbenzaldehyde, a polysubstituted aromatic aldehyde of interest in synthetic organic

chemistry. Due to the limited availability of direct experimental data for this specific compound,

this guide integrates known information with scientifically grounded extrapolations from closely

related analogues, such as 2,4,6-Trimethoxybenzaldehyde. We will delve into its

physicochemical properties, propose a robust synthetic pathway, predict its spectroscopic

characteristics, and discuss potential applications in research and drug development. This

document is intended for researchers, scientists, and professionals in the field of drug

development who require a detailed understanding of this unique chemical entity.

Introduction and Molecular Profile
2,4,6-Trimethoxy-3-methylbenzaldehyde is a substituted aromatic aldehyde characterized by

a benzene ring functionalized with three methoxy groups, one methyl group, and a formyl
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group. The specific placement of these substituents dictates its electronic and steric properties,

making it a potentially valuable intermediate in the synthesis of complex organic molecules. Its

Chemical Abstracts Service (CAS) number is 81574-58-5.[1]

The high degree of substitution on the benzene ring, particularly the presence of electron-

donating methoxy groups, activates the ring, influencing its reactivity in various chemical

transformations. The aldehyde functional group serves as a versatile handle for a wide array of

synthetic manipulations, including reductive aminations, oxidations, and carbon-carbon bond-

forming reactions.

Physicochemical Properties
While extensive experimental data for 2,4,6-Trimethoxy-3-methylbenzaldehyde is not widely

published, some fundamental properties are known.[1] Inferred properties are based on the

well-characterized analogue, 2,4,6-Trimethoxybenzaldehyde.

Property Value / Predicted Value Source

CAS Number 81574-58-5 [1]

Molecular Formula C₁₁H₁₄O₄ [1]

Molecular Weight 210.23 g/mol [1]

Appearance
Predicted: White to off-white

crystalline solid
Inferred

Boiling Point 355.3 °C [1]

Flash Point 158.4 °C [1]

Solubility

Predicted: Insoluble in water;

Soluble in organic solvents like

chloroform and methanol.

Inferred

Melting Point

Not available. (Analogue 2,4,6-

Trimethoxybenzaldehyde: 115-

120 °C)

Proposed Synthetic Pathway: A Rational Approach
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A plausible and efficient method for the synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde
is the Vilsmeier-Haack reaction.[2][3] This reaction is a well-established method for the

formylation of electron-rich aromatic compounds. The proposed synthesis involves two key

stages: the preparation of the precursor, 1,3,5-Trimethoxy-2-methylbenzene, followed by its

formylation.

Synthesis of the Precursor: 1,3,5-Trimethoxy-2-
methylbenzene
The synthesis of the necessary precursor can be envisioned starting from commercially

available 2-methylphloroglucinol.

Step 1: Methylation of 2-methylphloroglucinol. The hydroxyl groups of 2-methylphloroglucinol

can be methylated using a suitable methylating agent such as dimethyl sulfate in the

presence of a base like potassium carbonate and a solvent like acetone. This reaction is

analogous to the synthesis of 1,3,5-trimethoxybenzene from phloroglucinol.[4][5]

Caption: Proposed synthesis of the precursor.

Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from

phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

[2][3] This electrophilic reagent then attacks the electron-rich aromatic ring of 1,3,5-Trimethoxy-

2-methylbenzene to introduce the formyl group.

Step 2: Formylation of 1,3,5-Trimethoxy-2-methylbenzene. The precursor is treated with the

Vilsmeier reagent, followed by aqueous workup to yield the final product, 2,4,6-Trimethoxy-
3-methylbenzaldehyde. The formylation is expected to occur at the position para to the

methyl group and ortho to two methoxy groups, which is the most sterically accessible and

electronically activated site.

Caption: Vilsmeier-Haack formylation pathway.

Detailed Experimental Protocol (Proposed)
Materials:
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1,3,5-Trimethoxy-2-methylbenzene

N,N-Dimethylformamide (DMF), anhydrous

Phosphorus oxychloride (POCl₃)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Ice

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous

DCM.

Cool the solution to 0 °C in an ice bath.

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution,

maintaining the temperature below 5 °C.

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which

the Vilsmeier reagent will form.

Dissolve 1,3,5-Trimethoxy-2-methylbenzene (1 equivalent) in anhydrous DCM and add it

dropwise to the reaction mixture.

After the addition, remove the ice bath and allow the reaction to stir at room temperature for

2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
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Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate

solution until the effervescence ceases.

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the

crude product.

Purify the crude product by column chromatography on silica gel or by recrystallization to

yield pure 2,4,6-Trimethoxy-3-methylbenzaldehyde.

Spectroscopic Characterization (Predicted)
The structural features of 2,4,6-Trimethoxy-3-methylbenzaldehyde suggest characteristic

signals in various spectroscopic analyses.

¹H NMR Spectroscopy
Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically around δ

9.5-10.5 ppm.

Aromatic Proton (Ar-H): A singlet corresponding to the single aromatic proton is expected,

likely in the range of δ 6.0-6.5 ppm, shifted upfield due to the strong electron-donating effects

of the three methoxy groups.

Methoxy Protons (-OCH₃): Three distinct singlets are anticipated for the three methoxy

groups, likely in the region of δ 3.7-4.0 ppm.

Methyl Proton (-CH₃): A singlet for the methyl group protons is expected around δ 2.0-2.5

ppm.

¹³C NMR Spectroscopy
Carbonyl Carbon (C=O): A signal in the downfield region, around δ 190-200 ppm.
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Aromatic Carbons: Six distinct signals for the aromatic carbons are expected. The carbons

bearing the methoxy groups will be significantly shielded, while the carbon attached to the

aldehyde will be deshielded.

Methoxy Carbons (-OCH₃): Three signals in the range of δ 55-65 ppm.

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700

cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a saturated

aldehyde.[6]

C-H Stretch (Aldehyde): Two weak to medium bands are characteristic for the aldehydic C-H

stretch, typically appearing around 2820 cm⁻¹ and 2720 cm⁻¹.[7]

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

C-O Stretch (Methoxy): Strong bands in the region of 1250-1000 cm⁻¹.

Mass Spectrometry
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z =

210.

Fragmentation Pattern: Common fragmentation would involve the loss of a hydrogen atom

(M-1) to give a stable acylium ion at m/z = 209.[8] Loss of the formyl group (M-29) would

result in a peak at m/z = 181. Further fragmentation of the methoxy and methyl groups would

also be observed.

Potential Applications in Research and Drug
Development
While specific applications for 2,4,6-Trimethoxy-3-methylbenzaldehyde are not extensively

documented, its structure suggests potential utility in several areas, drawing parallels from
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similar polysubstituted benzaldehydes.

Intermediate in Natural Product Synthesis: Many natural products with biological activity

contain highly substituted aromatic rings. This compound could serve as a key building block

in the total synthesis of such molecules.

Precursor for Bioactive Compounds: Aromatic aldehydes are common precursors for a

variety of heterocyclic compounds, such as quinolines, and chalcones, many of which exhibit

interesting pharmacological properties. The specific substitution pattern of this aldehyde

could lead to novel derivatives with unique biological activities.

Medicinal Chemistry Scaffolding: The substituted benzene ring can act as a scaffold for the

development of new therapeutic agents. The aldehyde group allows for the introduction of

various pharmacophores through reactions like reductive amination to form substituted

benzylamines. Benzaldehyde derivatives are used in the synthesis of various

pharmaceuticals.[9]

Safety and Handling
No specific safety data sheet is widely available for 2,4,6-Trimethoxy-3-methylbenzaldehyde.

Therefore, it should be handled with the care appropriate for a novel chemical compound.

General safety precautions for aromatic aldehydes should be followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

any dust or vapors. Avoid contact with skin and eyes.[10]

Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents. Keep the

container tightly sealed.

Toxicity: The toxicity is unknown. Aromatic aldehydes can be irritants to the skin, eyes, and

respiratory tract.[11]

Conclusion
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2,4,6-Trimethoxy-3-methylbenzaldehyde represents an interesting, yet underexplored,

chemical entity. This guide has provided a detailed profile of this compound, including its known

properties and a scientifically reasoned, proposed synthetic route. The predicted spectroscopic

data offers a basis for its characterization. While direct applications remain to be established,

its structural similarity to other biologically active and synthetically useful compounds suggests

significant potential as a building block in medicinal chemistry and natural product synthesis.

Further research into the synthesis and reactivity of this compound is warranted to fully unlock

its potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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